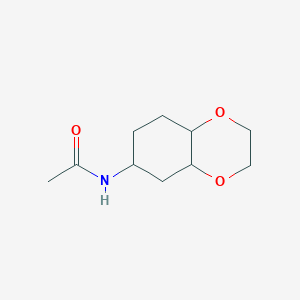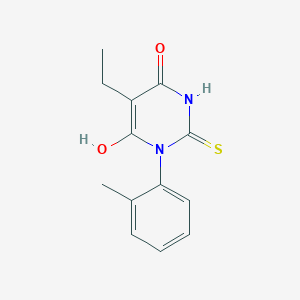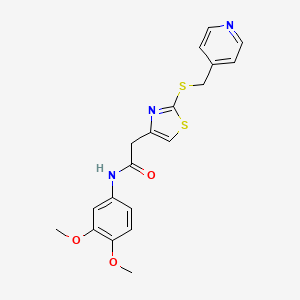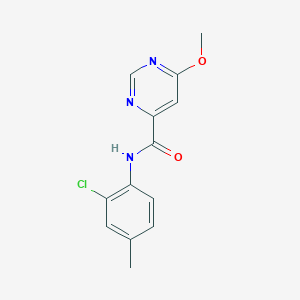![molecular formula C12H13ClF3N3 B2840722 1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride CAS No. 1779124-88-7](/img/structure/B2840722.png)
1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further linked to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Benzyl Group: The benzyl group with a trifluoromethyl substituent can be introduced via a Friedel-Crafts alkylation reaction using 4-(trifluoromethyl)benzyl chloride and an appropriate catalyst.
Formation of the Final Compound: The final step involves the reaction of the benzylated imidazole with methanamine under controlled conditions to yield the target compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Azide or thiol-substituted benzyl derivatives.
Scientific Research Applications
1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in target proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]-1H-imidazole: Similar structure but lacks the methanamine group.
1-Benzyl-1H-imidazole: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-[4-(Trifluoromethyl)benzyl]-1H-imidazole: Similar but without the methanamine group.
Uniqueness: 1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride is unique due to the presence of both the trifluoromethyl group and the methanamine moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methanamine group can participate in hydrogen bonding and other interactions, making this compound particularly versatile in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and properties make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
[3-[[4-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3.ClH/c13-12(14,15)10-3-1-9(2-4-10)7-18-8-17-6-11(18)5-16;/h1-4,6,8H,5,7,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPALIKPQRKHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2CN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2840646.png)
![N-(sec-butyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2840649.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840650.png)
![2-bromo-N-(3-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)pyridine-4-carboxamide](/img/structure/B2840652.png)

![4-(Oxan-4-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2840659.png)
![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840660.png)
![(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide](/img/structure/B2840661.png)

